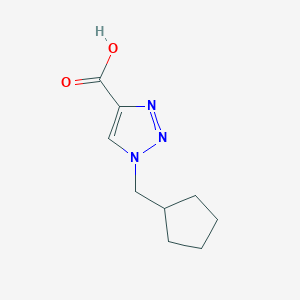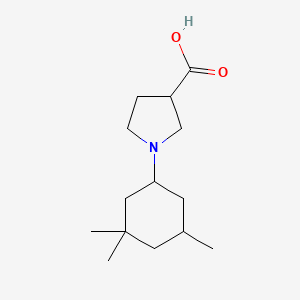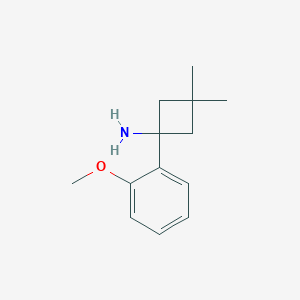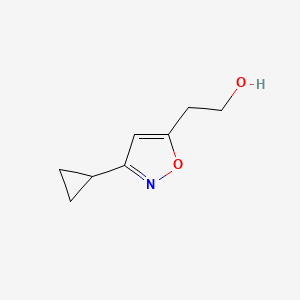![molecular formula C12H13N3O2 B1466401 1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-Triazol-4-carbonsäure CAS No. 1338654-81-1](/img/structure/B1466401.png)
1-[(2,5-Dimethylphenyl)methyl]-1H-1,2,3-Triazol-4-carbonsäure
Übersicht
Beschreibung
1-(2,5-Dimethylphenyl)methyl-1H-1,2,3-triazole-4-carboxylic acid (DMPTCA) is an organic compound of the triazole family, which has been studied for its potential applications in the fields of organic synthesis and biochemistry. DMPTCA is a versatile building block for the synthesis of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials. DMPTCA is also a useful tool for the study of biochemical and physiological effects, due to its ability to interact with various biomolecules.
Wissenschaftliche Forschungsanwendungen
Enantioselektive Trennung
Die Verbindung wird in der enantioselektiven Trennung von (R,S)-DMPM verwendet, um ®-DMPM durch eine adsorbierte, kovalent vernetzte Esterase PAE07 aus Pseudochrobactrum asaccharolyticum WZZ003 herzustellen . Der Prozess beinhaltet die Verwendung eines makroporösen Acrylanionenharzes, D3520, zur Immobilisierung der Esterase zur Trennung von (R,S)-DMPM, um ®-DMPM zu erhalten .
Fungizid-Zwischenprodukt
®-N-(2,6-Dimethylphenyl)aminopropionsäuremethylester (®-DMPM) ist ein wichtiges chirales Zwischenprodukt des Fungizids N-(2,6-Dimethylphenyl)-N-(Methoxyacetyl)-alaninmethylester (®-Metalaxyl) . Diese Verbindung wird bei der Herstellung von ®-Metalaxyl verwendet, einem synthetischen Fungizid mit inhibitorischen Wirkungen auf die RNA-Synthese in Pilzen .
Suzuki–Miyaura-Kupplung
Die Verbindung kann potentiell in Suzuki–Miyaura (SM)-Kupplungsreaktionen verwendet werden . Die SM-Kupplung ist eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion. Ihr Erfolg beruht auf einer Kombination von außergewöhnlich milden und funktionsgruppenverträglichen Reaktionsbedingungen mit einem relativ stabilen, leicht herzustellenden und im Allgemeinen umweltfreundlichen Organoboran-Reagenz .
Herstellung bioaktiver Verbindungen
Die Verbindung kann für die einzigartige Herstellung potenzieller bioaktiver Verbindungen verwendet werden . So wurde sie beispielsweise zur Herstellung von 1-(3,4-Dimethoxyphenyl)-3-(4-Methoxyphenyl)-3-(1H-1,2,4-Triazol-1-yl)propan-1-on mit moderater Ausbeute eingesetzt .
Wirkmechanismus
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not yet fully understood. However, it is believed that 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid interacts with biomolecules, such as proteins and enzymes, through the formation of hydrogen bonds. These interactions can then lead to the inhibition or activation of certain biochemical processes, depending on the specific molecule involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid are not yet fully understood. However, studies have shown that 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can inhibit the activity of certain enzymes, such as lipases and proteases, which can lead to the inhibition of metabolic processes. In addition, 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has been shown to interact with certain proteins, such as G-protein coupled receptors, which can lead to the activation of certain biochemical pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its versatility. 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can be used in a variety of experiments, including organic synthesis, biochemistry, and drug discovery. In addition, 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is relatively easy to synthesize, and can be stored at room temperature. The main limitation of using 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in lab experiments is its potential toxicity. 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is not considered to be toxic at low concentrations, but can be toxic at higher concentrations.
Zukünftige Richtungen
The potential future directions for 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, biochemistry, and drug discovery. In addition, further research could be conducted into the potential toxicity of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid, as well as its potential interactions with other biomolecules. Finally, further research could be conducted into the potential applications of 1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid in the development of new drugs.
Eigenschaften
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-3-4-9(2)10(5-8)6-15-7-11(12(16)17)13-14-15/h3-5,7H,6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYBUTHTLNFDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)



![(2-Phenylspiro[3.3]heptan-2-yl)methanamine](/img/structure/B1466327.png)
![2-[4-(Thian-4-yl)piperazin-1-yl]propanoic acid](/img/structure/B1466328.png)


![1-[(3,4-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1466331.png)


